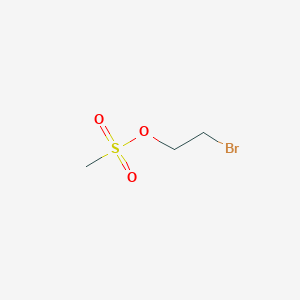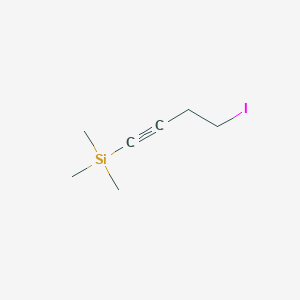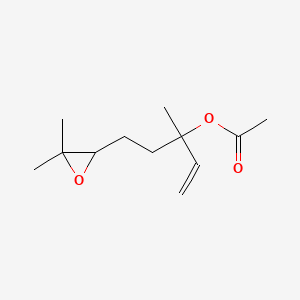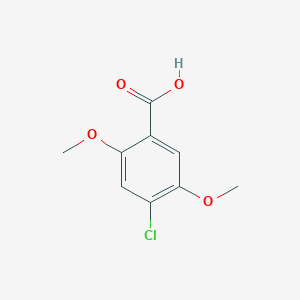
2-Bromoethyl methanesulfonate
Übersicht
Beschreibung
2-Bromoethyl methanesulfonate is a chemical compound with the molecular formula C3H7BrO3S . It is also known as 2-Bromoethyl 1-(methylsulfonyl)methanesulfonate .
Molecular Structure Analysis
The molecular structure of 2-Bromoethyl methanesulfonate consists of a bromoethyl group attached to a methanesulfonate group . The molecular weight of the compound is 203.06 .Wissenschaftliche Forschungsanwendungen
Microbial Metabolism
Methanesulfonic acid, closely related to 2-bromoethyl methanesulfonate, is a key intermediate in the biogeochemical cycling of sulfur. It is utilized by various aerobic bacteria as a sulfur and carbon source. Methanesulfonic acid oxidation begins with cleavage catalyzed by methanesulfonate monooxygenase, highlighting its importance in microbial metabolism (Kelly & Murrell, 1999).
Hydrogen Production Enhancement
2-Bromoethanesulfonate has been studied for its effect on anaerobic inocula in enhancing hydrogen production using sugarcane bagasse. Its addition to the culture medium showed a notable increase in hydrogen production, demonstrating its potential in bioenergy applications (Braga et al., 2016).
Organic Synthesis
In organic synthesis, methanesulfonic acid, a relative of 2-bromoethyl methanesulfonate, acts as an effective catalyst. It facilitates the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, showing its versatility in synthetic chemistry (Kumar et al., 2008).
Inhibition of Methane Formation
2-Bromoethanesulfonic acid is known as a potent inhibitor of methane formation in methanogenic decomposition. This property is significant in understanding microbial interactions and could be leveraged in controlling methane emissions in environmental applications (Bouwer & McCarty, 1983).
Electrochemical Processes
Methanesulfonic acid is highlighted for its role in electrochemical processes. Its aqueous solubility and low toxicity make it an ideal electrolyte, particularly in tin and lead electroplating. This underlines its environmental benefits and industrial relevance (Gernon et al., 1999).
Anaerobic Metabolism of Lignin-Derived Oligomers
Research shows that 2-bromoethanesulfonic acid can influence the anaerobic metabolism of lignin-derived oligomers, leading to the accumulation of various metabolic intermediates. This sheds light on its potential use in understanding and manipulating lignocellulosic biomass degradation (Colberg & Young, 1985).
Degradation in Bioelectrochemical Systems
2-Bromoethanesulfonate degradation in bioelectrochemical systems, specifically in microbial fuel cells, reveals its interaction with microbial communities under aerobic conditions. This contributes to the understanding of its long-term effectiveness and degradation pathways in such systems (Rago et al., 2015).
Improved Electrolytes in Batteries
In the context ofbatteries, methanesulfonic acid has been shown to improve electrolyte conductivity in zinc-bromine flow batteries. This modification not only enhances battery efficiency but also suppresses zinc dendrite growth, highlighting its application in advanced energy storage technologies (Wu et al., 2018).
Antibacterial Activity of Sulfonamide Derivatives
Studies on methanesulfonic acid hydrazide derivatives and their metal complexes have revealed significant antibacterial activities. These findings underscore the potential of sulfonamide derivatives, related to 2-bromoethyl methanesulfonate, in developing new antibacterial agents (Özdemir et al., 2009).
Influence on Dechlorination of Chloroethenes
Research indicates that 2-bromoethanesulfonate can inhibit the reductive dechlorination of chloroethenes, even in the absence of methanogenic archaea. This highlights its role in influencing microbial degradation processes, relevant in environmental remediation and wastewater treatment (Loffler et al., 1997).
Reaction-Controlled Catalyst Recovery
In the field of catalysis, copper methanesulfonate, related to 2-bromoethyl methanesulfonate, has been used in the esterification of carboxylic acids. Its easy recovery and excellent reusability make it a valuable catalyst in industrial chemical processes (Jiang, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromoethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAJICINWDWGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195196 | |
| Record name | Ethanol, 2-bromo-, methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4239-10-5 | |
| Record name | Ethanol, 2-bromo-, methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004239105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethyl methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-bromo-, methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoethyl methanesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTM4Z2M8SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3383466.png)